- Enantioselective Total Synthesis of (-)-Himalensine A via a Palladium and 4-Hydroxyproline Co-catalyzed Desymmetrization of Vinyl-bromide-tethered Cyclohexanones, Journal of the American Chemical Society, 2023, 145(9), 5422-5430
Cas no 97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine)
97096-16-7 structure
Product Name:1,4-Dioxaspiro[4.5]decan-8-amine
كاس عدد:97096-16-7
وسط:C8H15NO2
ميغاواط:157.210202455521
MDL:MFCD04114556
CID:800788
PubChem ID:14634315
Update Time:2025-10-22
1,4-Dioxaspiro[4.5]decan-8-amine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1,4-Dioxaspiro[4.5]decan-8-amine
- 1,4-DIOXA-SPIRO[4·5]DEC-8-YLAMINE,
- 1,4-amino cyclohexanone ethylene ketal
- 1,4-Dioxaspiro[4.5]dec-8-ylamine
- 1,4-Dioxaspiro<4.5>dec-8-ylamin
- 4-aminocyclohexanone ethylene ketal
- 8-Amino-1,4-dioxaspiro[4,5]decane
- 1,4-Dioxa-spiro[4.5]dec-8-ylamine
- KDAFVGCPLFJMHY-UHFFFAOYSA-N
- KM3438
- SBB087219
- 1,4-Dioxaspiro[4.5]decane-8-amine
- TRA0086786
- AB18565
- SY017242
- (1,4-dioxa-spiro[4.5]dec-8-yl)amine
- (1,4-Dioxa-spiro[4.5]dec-8-yl)-amine
- V9885
- CS
- (1,4-Dioxaspiro[4.5]dec-8-yl)amine
- (1,4-Dioxaspiro[4.5]decan-8-yl)amine
- 1,4-Dioxa-spiro[4.5]dec-8-ylamine, AldrichCPR
- EN300-42959
- CS-0040044
- SCHEMBL372402
- 8-Amino-1 pound not4-dioxaspiro[4 pound not5]decane
- Z239627340
- DTXSID60562412
- BS-13430
- 1,4-Dioxa-spiro[4 middot 5]dec-8-ylamine
- AKOS000142555
- DB-080458
- MFCD04114556
- 97096-16-7
-
- MDL: MFCD04114556
- نواة داخلي: 1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2
- مفتاح Inchi: KDAFVGCPLFJMHY-UHFFFAOYSA-N
- ابتسامات: O1C2(CCC(N)CC2)OCC1
حساب السمة
- نوعية دقيقة: 157.11000
- النظائر كتلة واحدة: 157.110278721g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 0
- تعقيدات: 133
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: none
- إكسلوغ 3: 0
- طوبولوجي سطح القطب: 44.5
الخصائص التجريبية
- كثيف: 1.11
- نقطة الغليان: 247℃ at 760 mmHg
- نقطة الوميض: 111.1℃
- انكسار: 1.509
- بسا: 44.48000
- لوغب: 1.33110
1,4-Dioxaspiro[4.5]decan-8-amine أمن المعلومات
- رمز الفئة الخطرة: 22-37/38-41
- تعليمات السلامة: 26-39
-
تحديد البضائع الخطرة:
1,4-Dioxaspiro[4.5]decan-8-amine بيانات الجمارك
- رمز النظام المنسق:2932999099
- بيانات الجمارك:
中国海关编码:
2932999099概述:
2932999099. 其他仅含氧杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,4-Dioxaspiro[4.5]decan-8-amine الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13545-25g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 95% | 25g |
$670 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853373-5g |
8-Amino-1,4-dioxaspiro[4,5]decane |
97096-16-7 | 97% | 5g |
¥1,752.30 | 2022-01-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-250mg |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 250mg |
¥569.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-5g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 5g |
¥3349.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-10g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 10g |
¥5849.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-25g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 25g |
¥13169.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-1g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 1g |
¥1249.0 | 2024-07-15 | |
| TRC | D462580-25mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | D462580-50mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | D462580-100mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 100mg |
$87.00 | 2023-05-18 |
1,4-Dioxaspiro[4.5]decan-8-amine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 min, rt; 24 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: Nickel Solvents: Ethanol
1.2 Reagents: Hydrogen
1.2 Reagents: Hydrogen
المراجع
- Imidazole compounds useful as cytokine inhibitors., United States, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
المراجع
- Preparation of novel cycloalkyl substituted imidazoles for treating cytokine mediated diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
المراجع
- Preparation of imidazoles as cytokine inhibitors, United States, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Titanium isopropoxide , Ammonia Solvents: Ethanol ; 6 h, rt
1.2 Reagents: Sodium borohydride ; 3 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water
1.2 Reagents: Sodium borohydride ; 3 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water
المراجع
- Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines, Tetrahedron, 2004, 60(7), 1463-1471
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: 1-Propanol
المراجع
- Stereoselective synthesis of the substituted morphan framework starting with 4-acetamidocyclohexanone, Liebigs Annalen der Chemie, 1990, (8), 781-7
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 15 h, rt
المراجع
- Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters, Angewandte Chemie, 2015, 54(16), 4899-4903
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Ammonia Solvents: Methanol ; 8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
المراجع
- Preparation of morpholinylcyclohexylthiadiazatricyclododecatetraeneamine derivatives and analogs for use CDK8 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 d, rt
المراجع
- Preparation of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics, Japan, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, 50 psi, rt
المراجع
- Preparation of imidazo[1,2-b]pyridazine, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[4,3-a]pyridine derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 20 h, rt
المراجع
- Preparation of N-heterocycle derivatives as modulators of chemokine receptor activity, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Ammonium formate Catalysts: 2628235-42-5 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 18 h, 50 °C
المراجع
- Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones, Chemistry - A European Journal, 2021, 27(19), 5919-5922
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; overnight, rt
المراجع
- Preparation of amino(aroyl or heteroaroyl)pyridinones, particularly amino acid derivatives of pyridin-2-ones, as inhibitors of p38 MAP kinase useful for treating inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Sodium bicarbonate , Hydroxyamine hydrochloride Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
المراجع
- Preparation of substituted imidazoles as cytokine inhibitors, United States, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Ammonia Catalysts: Triruthenium dodecacarbonyl , 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole Solvents: 2-Methyl-2-butanol ; 20 h, 6 bar, 140 °C
المراجع
- An Efficient and General Synthesis of Primary Amines by Ruthenium-Catalyzed Amination of Secondary Alcohols with Ammonia, Angewandte Chemie, 2010, 49(44), 8126-8129
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Ammonia Solvents: Water ; 8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
المراجع
- Preparation of substituted 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidines and analogs as IRAK inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 - 30 °C; 30 °C → reflux; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 - 10 °C
المراجع
- N,N-Dimethyl-[9-(arylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]amines as novel, potent and selective 5-HT6 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2012, 22(22), 6980-6985
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 5 h, rt
المراجع
- Pyrazolopyrimidines as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol , Water ; 16 h, 4 bar, rt
المراجع
- Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors, World Intellectual Property Organization, , ,
1,4-Dioxaspiro[4.5]decan-8-amine Raw materials
- 1,4-Dioxaspiro[4.5]decan-8-one
- N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
- N-{1,4-dioxaspiro4.5decan-8-ylidene}hydroxylamine
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxaspiro[4.5]decan-8-amine,N-(phenylmethyl)-
- N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
1,4-Dioxaspiro[4.5]decan-8-amine Preparation Products
1,4-Dioxaspiro[4.5]decan-8-amine الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:97096-16-7)1,4-Dioxaspiro[4.5]decan-8-amine
رقم الطلب:A845682
حالة المخزون:in Stock
كمية:25g/10g/5g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 07:06
الأسعار ($):711.0/374.0/212.0
بريد إلكتروني:sales@amadischem.com
1,4-Dioxaspiro[4.5]decan-8-amine الوثائق ذات الصلة
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine) منتجات ذات صلة
- 138715-66-9(3,4-Heptanediol, 6-amino-7-(2-methyl-1,3-dioxolan-2-yl)-)
- 40430-08-8( )
- 85328-43-4(1,3-Dioxolane-2-hexanamine,)
- 66442-97-5(3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine)
- 1094627-40-3(8-amino-1,4-dioxaspiro[4.5]decan-7-ol)
- 49672-69-7(1,4-Dioxaspiro[4.5]decan-7-amine)
- 124499-34-9(2-(1,4-dioxa-spiro[4.5]dec-8-yl)-ethylamine)
- 1262409-05-1(8-ethyl-1,4-dioxaspiro[4.5]decan-8-amine)
- 101009-84-1(1,3-Dioxolane-2-propanamine, 2-ethyl-)
- 166398-41-0(N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:97096-16-7)1,4-Dioxaspiro[4.5]decan-8-amine
نقاء:99%/99%/99%
كمية:25g/10g/5g
الأسعار ($):711.0/374.0/212.0